(R)-4,5,6,7-Tetrahydro-1H-indazol-5-amine hydrochloride
Overview
Description
®-4,5,6,7-Tetrahydro-1H-indazol-5-amine hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an indazole ring system. Indazole derivatives are known for their diverse biological activities, making them valuable in medicinal chemistry and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4,5,6,7-Tetrahydro-1H-indazol-5-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of amido-nitriles, which undergo cyclization in the presence of a nickel catalyst. This reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired indazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the scalability of the nickel-catalyzed cyclization process makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
®-4,5,6,7-Tetrahydro-1H-indazol-5-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The indazole ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
®-4,5,6,7-Tetrahydro-1H-indazol-5-amine hydrochloride has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studying biological pathways and interactions due to its bioactive properties.
Medicine: Indazole derivatives, including this compound, are investigated for their potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of ®-4,5,6,7-Tetrahydro-1H-indazol-5-amine hydrochloride involves its interaction with specific molecular targets. The indazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can influence biological pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: A simpler indazole derivative with similar biological activities.
2H-Indazole: Another indazole isomer with distinct properties.
Imidazole: A related heterocyclic compound with a wide range of applications.
Uniqueness
®-4,5,6,7-Tetrahydro-1H-indazol-5-amine hydrochloride is unique due to its specific structure, which imparts distinct biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .
Properties
IUPAC Name |
(5R)-4,5,6,7-tetrahydro-1H-indazol-5-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.ClH/c8-6-1-2-7-5(3-6)4-9-10-7;/h4,6H,1-3,8H2,(H,9,10);1H/t6-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQZJERKLBLABI-FYZOBXCZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C=NN2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C[C@@H]1N)C=NN2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80856789 | |
Record name | (5R)-4,5,6,7-Tetrahydro-1H-indazol-5-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80856789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1291790-29-8 | |
Record name | (5R)-4,5,6,7-Tetrahydro-1H-indazol-5-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80856789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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